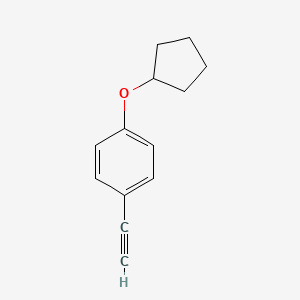

1-(Cyclopentyloxy)-4-ethynylbenzene

Descripción general

Descripción

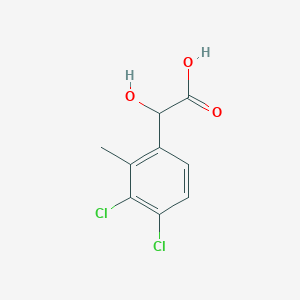

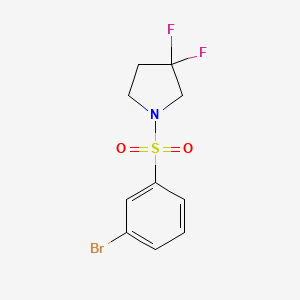

1-(Cyclopentyloxy)-4-ethynylbenzene (abbreviated as COEB) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. COEB belongs to the family of alkynyl-ether derivatives, which are known for their diverse biological and pharmacological activities.

Aplicaciones Científicas De Investigación

Ruthenium-Catalyzed Cyclization

- Study : Ruthenium-catalyzed cyclization of 2-alkyl-1-ethynylbenzenes via a 1,5-hydrogen shift of ruthenium-vinylidene intermediates

- Insight : This research discusses catalytic cyclization of 2-alkyl-1-ethynylbenzene derivatives, forming 1-substituted-1H-indene and 1-indanone products, which could be relevant to the study of 1-(Cyclopentyloxy)-4-ethynylbenzene (Odedra, Datta, & Liu, 2007).

- Study : Synthesis of 2,3-Difunctionalized Benzofuran Derivatives through Palladium-Catalyzed Double Isocyanide Insertion Reaction

- Insight : This study demonstrates the palladium-catalyzed tandem cyclization of 1-(allyloxy)-2-ethynylbenzene derivatives, potentially relevant for the synthesis and functionalization of 1-(Cyclopentyloxy)-4-ethynylbenzene (Hu et al., 2018).

- Study : Synthesis and Characterization of 1,3,5-Tri(p-chlorophenyl)benzene

- Insight : This research involves the cyclotrimerization of p-chloro-ethynylbenzene to produce 1,3,5-Tri(p-chlorophenyl)benzene, providing insights into reactions that might be applicable to 1-(Cyclopentyloxy)-4-ethynylbenzene (Li-ming, 2008).

- Study : Platinum and ruthenium chloride-catalyzed cycloisomerization of 1-alkyl-2-ethynylbenzenes

- Insight : This study explores cycloisomerization of 1-alkyl-2-ethynylbenzenes, which could be relevant for understanding the behavior of similar compounds like 1-(Cyclopentyloxy)-4-ethynylbenzene (Tobisu, Nakai, & Chatani, 2009).

- Study : Designing of Push-Pull Chromophores with Tunable Electronic and Luminescent Properties using Urea as Electron Donor

- Insight : The study focuses on urea-functionalized 4-ethynylbenzenes, leading to the creation of 1,1,4,4-tetracyanobuta-1,3-dienes based push-pull chromophores, potentially relevant to the modification of 1-(Cyclopentyloxy)-4-ethynylbenzene (Dar et al., 2019).

- Study : Crystal engineering with p-substituted 4-ethynylbenzenes using the C–H⋯O supramolecular synthon

- Insight : This research discusses the crystal structures of para-substituted ethynylbenzene derivatives, which is crucial for understanding the crystal engineering aspects of 1-(Cyclopentyloxy)-4-ethynylbenzene (Dai et al., 2004).

- Study : Microwave-assisted photooxidation of sulfoxidesThese studies highlight the versatility of ethynylbenzene derivatives in catalysis, synthesis, crystal engineering, and photochemical applications, which can be extended to understanding the applications of 1-(Cyclopentyloxy)-4-ethynylbenzene in scientific research.

- Insight : This study explores the use of ethynylbenzene as a photosensitizer in microwave-assisted photoreaction, which could be a novel application area for 1-(Cyclopentyloxy)-4-ethynylbenzene (Matsukawa et al., 2021).

Safety And Hazards

Propiedades

IUPAC Name |

1-cyclopentyloxy-4-ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O/c1-2-11-7-9-13(10-8-11)14-12-5-3-4-6-12/h1,7-10,12H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHIQMKNKDWSPLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)OC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Cyclopentyloxy)-4-ethynylbenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Dimethylamino)-1-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B1412882.png)

![Sodium 2-{2-[(3-methylpentan-2-yl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B1412888.png)

![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3-trifluoromethoxybenzyl)-1H-pyrazole](/img/structure/B1412889.png)